molecular formula C38H58N4O12 B010955 N-(2-(1-Methoxymethyl)-2-(2-propoxyphenylcarbamoyloxy)ethyl)pyrrolidinium oxalate CAS No. 106585-86-8

N-(2-(1-Methoxymethyl)-2-(2-propoxyphenylcarbamoyloxy)ethyl)pyrrolidinium oxalate

Cat. No. B010955
M. Wt: 336.4 g/mol
InChI Key: HWZMSQSFHJGICY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1-Methoxymethyl)-2-(2-propoxyphenylcarbamoyloxy)ethyl)pyrrolidinium oxalate is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the brain. This compound has been studied extensively for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

Mechanism Of Action

N-(2-(1-Methoxymethyl)-2-(2-propoxyphenylcarbamoyloxy)ethyl)pyrrolidinium oxalate works by inhibiting the activity of acetylcholinesterase, which results in an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels has been shown to improve cognitive function and memory in animal models.

Biochemical And Physiological Effects

The biochemical and physiological effects of N-(2-(1-Methoxymethyl)-2-(2-propoxyphenylcarbamoyloxy)ethyl)pyrrolidinium oxalate are primarily related to its inhibitory effects on acetylcholinesterase. This results in an increase in the levels of acetylcholine in the brain, which has been shown to improve cognitive function and memory in animal models.

Advantages And Limitations For Lab Experiments

The advantages of using N-(2-(1-Methoxymethyl)-2-(2-propoxyphenylcarbamoyloxy)ethyl)pyrrolidinium oxalate in lab experiments include its potent inhibitory effects on acetylcholinesterase and its ability to increase the levels of acetylcholine in the brain. This makes it a valuable tool for studying the role of acetylcholine in the brain and its potential as a target for the treatment of various neurological disorders.
The limitations of using N-(2-(1-Methoxymethyl)-2-(2-propoxyphenylcarbamoyloxy)ethyl)pyrrolidinium oxalate in lab experiments include its complex synthesis method and the potential for off-target effects on other enzymes and neurotransmitters in the brain.

Future Directions

There are several future directions for the use of N-(2-(1-Methoxymethyl)-2-(2-propoxyphenylcarbamoyloxy)ethyl)pyrrolidinium oxalate in scientific research. These include:
1. Further studies on its potential as a treatment for Alzheimer's disease, Parkinson's disease, and schizophrenia.
2. Development of more efficient and cost-effective synthesis methods.
3. Studies on its potential off-target effects on other enzymes and neurotransmitters in the brain.
4. Studies on its potential as a tool for studying the role of acetylcholine in the brain.
5. Studies on its potential as a tool for improving cognitive function and memory in animal models.
Conclusion:
N-(2-(1-Methoxymethyl)-2-(2-propoxyphenylcarbamoyloxy)ethyl)pyrrolidinium oxalate is a potent inhibitor of acetylcholinesterase that has been widely used in scientific research for its potential as a treatment for various neurological disorders. Its inhibitory effects on acetylcholinesterase have led to a better understanding of the role of acetylcholine in the brain and its potential as a target for the treatment of these disorders. Further studies are needed to fully explore its potential as a treatment and as a tool for studying the brain.

Synthesis Methods

The synthesis of N-(2-(1-Methoxymethyl)-2-(2-propoxyphenylcarbamoyloxy)ethyl)pyrrolidinium oxalate is a complex process that involves several steps. The first step involves the reaction of 2-(2-propoxyphenylcarbamoyloxy)ethyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide. This results in the formation of N-(2-(2-propoxyphenylcarbamoyloxy)ethyl)pyrrolidine.
The next step involves the reaction of N-(2-(2-propoxyphenylcarbamoyloxy)ethyl)pyrrolidine with formaldehyde in the presence of a catalyst such as para-toluenesulfonic acid. This results in the formation of N-(2-(1-Methoxymethyl)-2-(2-propoxyphenylcarbamoyloxy)ethyl)pyrrolidine.
The final step involves the reaction of N-(2-(1-Methoxymethyl)-2-(2-propoxyphenylcarbamoyloxy)ethyl)pyrrolidine with oxalic acid in the presence of a solvent such as ethanol. This results in the formation of N-(2-(1-Methoxymethyl)-2-(2-propoxyphenylcarbamoyloxy)ethyl)pyrrolidinium oxalate.

Scientific Research Applications

N-(2-(1-Methoxymethyl)-2-(2-propoxyphenylcarbamoyloxy)ethyl)pyrrolidinium oxalate has been widely used in scientific research for its potent inhibitory effects on acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter that is involved in many important functions in the brain, including memory, learning, and cognition.
The use of N-(2-(1-Methoxymethyl)-2-(2-propoxyphenylcarbamoyloxy)ethyl)pyrrolidinium oxalate in scientific research has led to a better understanding of the role of acetylcholine in the brain and its potential as a target for the treatment of various neurological disorders.

properties

CAS RN

106585-86-8

Product Name

N-(2-(1-Methoxymethyl)-2-(2-propoxyphenylcarbamoyloxy)ethyl)pyrrolidinium oxalate

Molecular Formula

C38H58N4O12

Molecular Weight

336.4 g/mol

IUPAC Name

(1-methoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(2-propoxyphenyl)carbamate

InChI

InChI=1S/C18H28N2O4/c1-3-12-23-17-9-5-4-8-16(17)19-18(21)24-15(14-22-2)13-20-10-6-7-11-20/h4-5,8-9,15H,3,6-7,10-14H2,1-2H3,(H,19,21)

InChI Key

HWZMSQSFHJGICY-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1NC(=O)OC(CN2CCCC2)COC

Canonical SMILES

CCCOC1=CC=CC=C1NC(=O)OC(C[NH+]2CCCC2)COC.CCCOC1=CC=CC=C1NC(=O)OC(C[NH+]2CCCC2)COC.C(=O)(C(=O)[O-])[O-]

synonyms

BK 141
BK-141
N-(2-(1-methoxymethyl)-2-(2-propoxyphenylcarbamoyloxy)ethyl)pyrrolidinium oxalate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.